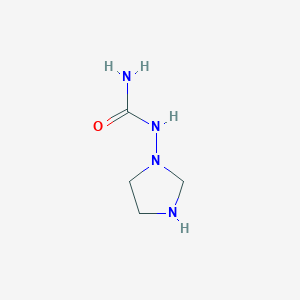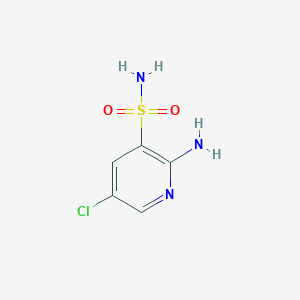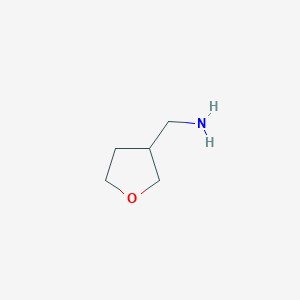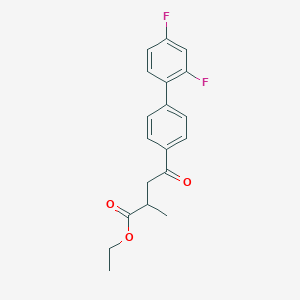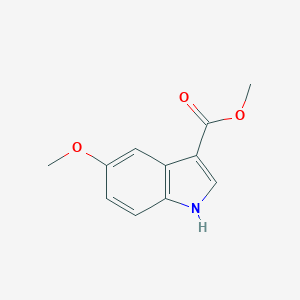
methyl 5-methoxy-1H-indole-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The compound has been prepared through the esterification of commercially available 5-methoxyindole-2-carboxylic acid. This process involves characterizing the molecule using various spectroscopic techniques to ensure its correct formation and purity (Almutairi et al., 2017).
Molecular Structure Analysis
X-ray diffraction methods have provided insights into the crystal and molecular structure of related indole derivatives. These studies reveal details about the arrangement of atoms within the compound and the molecular interactions that may influence its chemical behavior (Sakaki et al., 1975).
Chemical Reactions and Properties
Methyl 5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For instance, its interactions with pyridinium ylides under relay catalysis conditions illustrate its versatility in forming pyrrole derivatives, which are valuable in pharmaceutical chemistry (Galenko et al., 2015).
Physical Properties Analysis
The compound's physical properties, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties are typically determined through empirical studies and contribute to the compound's characterization and practical use in laboratory settings.
Chemical Properties Analysis
The chemical properties of methyl 5-methoxy-1H-indole-3-carboxylate, such as its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are foundational to its application in organic synthesis. Detailed computational and spectroscopic studies provide insights into its electronic nature, bonding structures, and reactivity profiles, which are valuable for designing new chemical reactions and processes (Almutairi et al., 2017).
Aplicaciones Científicas De Investigación
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Two compounds, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one, were found to demonstrate significant activity .
-
Protein Kinase C Alpha (PKCα) Inhibitors
- Field : Biochemistry
- Application : Indole derivatives can be used as inhibitors of Protein Kinase C Alpha (PKCα), a protein involved in controlling the function of other proteins .
- Method & Results : The specific methods of application or experimental procedures and results were not detailed in the source .
-
Inhibitors of the C-terminal Domain of RNA Polymerase II
-
Kinase Insert Domain Receptor (KDR) Inhibitors
-
Organocatalysts for the Anti-Mannich Reaction
-
Nitric Oxide Synthase (nNOS) Inhibitors
-
Biosynthesis of Inhibitors of Protein Kinases
- Field : Biochemistry
- Application : Indole derivatives can be used in the biosynthesis of inhibitors of protein kinases, proteins that modify other proteins by chemically adding phosphate groups .
- Method & Results : The specific methods of application or experimental procedures and results were not detailed in the source .
-
Metal-Free Friedel-Crafts Alkylation
- Field : Organic Chemistry
- Application : Indole derivatives can be used in metal-free Friedel-Crafts alkylation, a type of reaction used to attach alkyl groups to aromatic rings .
- Method & Results : The specific methods of application or experimental procedures and results were not detailed in the source .
-
Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane
-
Cross Dehydrogenative Coupling Reactions
-
Synthesis of Indirubin Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives can be used in the synthesis of indirubin derivatives, compounds that have been studied for their potential anti-cancer properties .
- Method & Results : The specific methods of application or experimental procedures and results were not detailed in the source .
Safety And Hazards
“Methyl 5-methoxy-1H-indole-3-carboxylate” is associated with some safety hazards. The GHS pictogram indicates a warning signal . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement includes P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Direcciones Futuras
Indole derivatives, including “methyl 5-methoxy-1H-indole-3-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods and exploring the therapeutic potential of these compounds.
Propiedades
IUPAC Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFYEWPUQVAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630531 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
CAS RN |
172595-68-5 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)

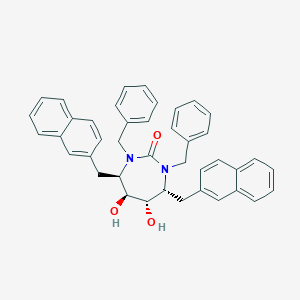
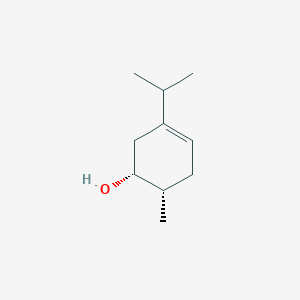
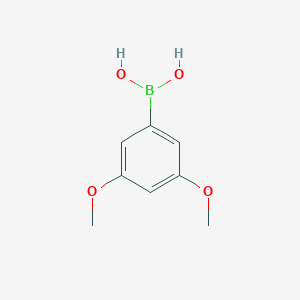
![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
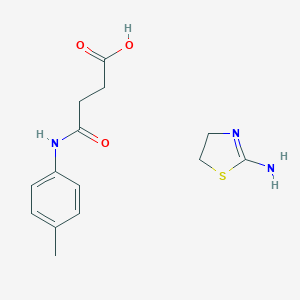
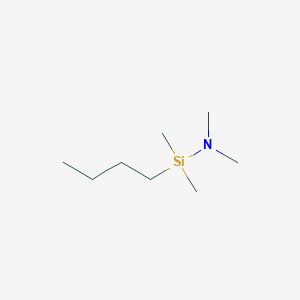
![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
